5-(tert-Butyl)-2-methoxypyridine
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Overview
Description
5-(tert-Butyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The tert-butyl group and methoxy group attached to the pyridine ring make this compound unique and interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with tert-butyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the 2-methoxypyridine, followed by the addition of tert-butyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of flow microreactor systems can enhance the reaction conditions, making the process more sustainable and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tert-butyl group.
Major Products Formed
Oxidation: Formation of 5-(tert-Butyl)-2-pyridinecarboxaldehyde.
Reduction: Formation of 5-(tert-Butyl)-2-methoxypiperidine.
Substitution: Formation of 5-(tert-Butyl)-2-amino- or 2-thiopyridine derivatives.
Scientific Research Applications
5-(tert-Butyl)-2-methoxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the tert-butyl group, making it less sterically hindered.
5-tert-Butylpyridine: Lacks the methoxy group, affecting its electronic properties.
2,5-Dimethoxypyridine: Contains an additional methoxy group, altering its reactivity.
Uniqueness
5-(tert-Butyl)-2-methoxypyridine is unique due to the combination of the tert-butyl and methoxy groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-tert-butyl-2-methoxypyridine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-6-9(12-4)11-7-8/h5-7H,1-4H3 |
InChI Key |
LTOZBOCLXXPCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)OC |
Origin of Product |
United States |
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